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Esculentin-1-OA5

Cat. No.: B1576685
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-1-OA5 is a synthetic peptide analog derived from the N-terminal region of native Esculentin-1, a host defense peptide first isolated from frog skin of the Pelophylax genus . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Characterized by its strong cationic and amphipathic structure, this compound exerts potent, broad-spectrum antimicrobial activity primarily through a membrane-perturbing mechanism . It rapidly permeabilizes the inner membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli , leading to cell death . Beyond its direct bactericidal effects, this compound demonstrates significant antibiofilm properties, effectively inhibiting biofilm formation and eradicating pre-formed sessile communities at sub-inhibitory concentrations . Its efficacy extends to clinical multidrug-resistant (MDR) and mucoid strains, making it a valuable tool for researching novel anti-infective strategies . Recent studies highlight its multi-functional potential in biomedical research. This compound has been shown to stimulate wound healing by promoting angiogenesis and collagen deposition in vivo, activating the PI3K/AKT signaling pathway in endothelial cells . Furthermore, it exhibits immunomodulatory activities, such as enhancing the respiratory burst and pro-inflammatory cytokine expression in immune cells . It also acts as an effective adjuvant, synergizing with conventional antibiotics like tetracycline and erythromycin by downregulating bacterial efflux pumps (e.g., MexAB-OprM), thereby resensitizing resistant pathogens to treatment .

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

GLFSKFAGKGIKNFLIKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC

Origin of Product

United States

Discovery, Isolation, and Endogenous Production of Esculentin 1 Oa5

Source Organism and Secretion Mechanisms

Esculentin-1-OA5 is a naturally occurring peptide found in the skin secretions of the Golden Crossband frog, Odorrana andersonii. bohrium.com This amphibian species, primarily found in China, possesses specialized granular glands in its skin that synthesize and store a rich cocktail of bioactive peptides. nih.gov When the frog experiences stress or injury, these glands release their contents onto the skin's surface in a process known as holocrine secretion. imrpress.com This defensive mechanism serves to protect the frog from pathogenic microorganisms in its environment. nih.govimrpress.com The skin secretions of Odorrana andersonii are a complex mixture containing a diverse array of peptides, including various members of the esculentin (B142307), brevinin, nigrocin, and odorranain families.

Isolation Methodologies for this compound from Natural Sources

The isolation of this compound from the complex milieu of Odorrana andersonii skin secretions involves a multi-step process. The initial step is the collection of the secretions, which can be stimulated non-invasively. The crude secretion is then subjected to a series of chromatographic techniques to separate the individual peptide components.

A common workflow for isolating peptides like this compound includes:

Gel-filtration chromatography: This technique separates molecules based on their size. The crude secretion is passed through a column containing a porous matrix, allowing for the initial fractionation of the peptides. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. Fractions obtained from gel filtration are further purified using RP-HPLC, which can effectively resolve individual peptides from the complex mixture. nih.gov

The purity and molecular mass of the isolated peptide are then confirmed using mass spectrometry. portlandpress.com Finally, the precise amino acid sequence of the purified peptide is determined through techniques like Edman degradation sequencing. nih.gov

The amino acid sequence of this compound has been identified as: GLFSKFAGKGIKNFLIKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC biorxiv.org

Transcriptomic and Proteomic Identification of this compound Precursors

Modern "omics" technologies have revolutionized the discovery and characterization of novel antimicrobial peptides, including those from frog skin. Transcriptomic analysis, which involves sequencing the messenger RNA (mRNA) from the frog's skin glands, allows for the identification of the genes encoding these peptides. nih.gov By constructing a cDNA library from the skin secretions, researchers can identify the precursor sequences of peptides like this compound. nih.gov

Proteomic analysis, on the other hand, directly studies the proteins and peptides present in the skin secretions. nih.gov Techniques such as mass spectrometry are used to identify the mature peptides and can also provide clues about their precursor forms and any post-translational modifications. The combination of transcriptomic and proteomic approaches provides a comprehensive understanding of the peptide's journey from gene to functional molecule. While the specific cDNA encoding the precursor for this compound has not been explicitly detailed in published literature, the general structure of esculentin precursors is well-established through the study of closely related peptides. uniprot.org

Biosynthetic Pathways and Post-Translational Processing of this compound

Like other antimicrobial peptides from frogs, this compound is not synthesized in its final, active form. Instead, it is produced as a larger precursor protein, known as a prepropeptide, which undergoes a series of processing steps to become a mature, bioactive peptide. imrpress.com This precursor typically has a tripartite structure consisting of a signal peptide, an acidic spacer peptide, and the mature peptide sequence at the C-terminus. uniprot.org

The N-terminal signal peptide acts as a molecular "address label," directing the newly synthesized prepropeptide to the endoplasmic reticulum for secretion. This signal peptide is typically cleaved off by a signal peptidase during or shortly after translocation into the secretory pathway. uniprot.org

Following the signal peptide is an acidic spacer peptide. This region is thought to play a role in the correct folding and processing of the precursor. The mature peptide is released from the propeptide by the action of specific proteases that recognize and cleave at specific sites, often a Lys-Arg sequence, located between the acidic spacer and the mature peptide. mdpi.com

The final stage in the biosynthesis of this compound involves crucial post-translational modifications. These modifications are essential for the peptide's structure and biological activity.

Disulfide Bridges: Esculentin peptides, including this compound, are characterized by the presence of a disulfide bridge. researchgate.net This is a covalent bond formed between the sulfur atoms of two cysteine residues within the peptide chain. In the case of esculentin-1 (B1576701) peptides, this disulfide bridge creates a cyclic structure at the C-terminal end of the molecule, often referred to as the "Rana box." researchgate.net This structural feature is important for the peptide's stability and antimicrobial function. The amino acid sequence of this compound contains two cysteine residues, indicating the presence of such a disulfide bridge. biorxiv.org

C-terminal Amidation: While not explicitly confirmed for this compound in the available literature, C-terminal amidation is a very common post-translational modification found in many amphibian antimicrobial peptides. researchgate.net This modification, where the C-terminal carboxylic acid group is converted to an amide, can enhance the peptide's stability and biological activity.

Chemical Synthesis and Analog Generation of Esculentin 1 Oa5

Solid-Phase Peptide Synthesis Strategies for Esculentin-1-OA5 and its Analogs

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like this compound. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comcsic.es The entire process is carried out in a single reaction vessel, which simplifies purification by allowing reagents and by-products to be washed away after each step while the peptide remains anchored to the solid support. bachem.com

The most common strategy employed for SPPS is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov The synthesis cycle consists of several key steps:

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed, typically using a base like piperidine, to expose a free amine. csic.es

Activation and Coupling: The next amino acid, with its N-terminus protected by an Fmoc group, is activated using a coupling reagent. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate the formation of the peptide bond. nih.govpeptide.com

Washing: Excess reagents and by-products are washed away from the resin.

Monitoring: The completeness of the coupling reaction is often monitored using qualitative tests like the Kaiser test, which detects the presence of unreacted primary amines. csic.es

This cycle is repeated until the entire 46-amino-acid sequence of this compound is assembled. For the synthesis of esculentin-1 (B1576701) fragments, specialized supports such as 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA) have been successfully utilized. nih.gov

Once the full-length linear peptide is synthesized, it is cleaved from the resin support. This is typically achieved using a strong acid cocktail, with Trifluoroacetic acid (TFA) being the primary component. nih.gov The final critical step in producing functional this compound is the formation of the intramolecular disulfide bond between Cys40 and Cys46. This cyclization is generally performed after cleavage and purification of the linear precursor peptide through an oxidation reaction.

Table 1: Key Stages in the Solid-Phase Peptide Synthesis (SPPS) of this compound

StageDescriptionCommon Reagents/MethodsReference
Resin Preparation An insoluble polymer support, often polystyrene-based, is prepared for the attachment of the first amino acid.Polystyrene (PS), 1,4-butanediol dimethacrylate cross-linked polystyrene (PS-BDODMA). bachem.comnih.gov
Chain Elongation Amino acids are added sequentially in cycles of deprotection, coupling, and washing.Fmoc-protected amino acids, Piperidine (for deprotection), HBTU/HATU (for coupling). nih.govpeptide.com
Reaction Monitoring The completion of each coupling step is checked to ensure high yield and purity of the final peptide.Kaiser test (ninhydrin test) for primary amines. csic.es
Cleavage The completed peptide is detached from the solid resin support.Trifluoroacetic acid (TFA). nih.gov
Cyclization The intramolecular disulfide bond between Cys40 and Cys46 is formed to create the active cyclic structure.Oxidation of the linear peptide post-cleavage. cpu-bioinfor.org

Recombinant Expression Systems for this compound Production

For larger-scale production, recombinant DNA technology offers a cost-effective alternative to chemical synthesis. springernature.com This approach uses microbial host systems, such as the bacterium Escherichia coli or the yeast Pichia pastoris, to manufacture the peptide. nih.govgenscript.comgoogle.com

A common strategy involves expressing the target peptide as part of a larger fusion protein . nih.gov This technique can improve the stability and yield of the expressed peptide and prevent its degradation by host cell proteases. google.com The gene encoding this compound is cloned into an expression vector, where it is linked to the gene of a carrier protein or a fusion tag. When this construct is introduced into a host like E. coli, the cellular machinery produces the fusion protein in large quantities. youtube.com In many cases, high-level expression in E. coli causes the fusion protein to accumulate in insoluble aggregates known as inclusion bodies. nih.gov

After harvesting the cells, the inclusion bodies are isolated and solubilized. The this compound peptide is then released from its fusion partner by enzymatic or chemical cleavage at a specifically engineered cleavage site. nih.govgoogle.com For instance, the inclusion of a methionine residue at the junction allows for specific cleavage with cyanogen (B1215507) bromide. nih.gov This method has been successfully used to produce analogs of esculentin-1, including both the natural cyclic form and a linear version lacking the disulfide bridge, allowing for direct comparison of their biological activities. nih.gov

Yeast expression systems, such as P. pastoris and Saccharomyces cerevisiae, are also valuable, particularly because they are eukaryotic and can perform some post-translational modifications, which can be advantageous for producing complex peptides. genscript.com

Table 2: Comparison of Recombinant Expression Systems for Peptide Production

Expression SystemAdvantagesDisadvantagesReference
Escherichia coli Rapid growth, low cost, high yield, well-established genetics.Lack of post-translational modifications, potential for inclusion body formation requiring refolding. nih.govyoutube.com
Yeast (P. pastoris) Capable of post-translational modifications, high cell-density fermentation, cost-effective for a eukaryotic system.Potentially slower growth than bacteria, glycosylation patterns may differ from mammalian cells. genscript.com

Fragment Synthesis and Hybrid Peptide Design

To understand the relationship between a peptide's structure and its function, researchers often synthesize modified versions, including truncated fragments and hybrid molecules. pensoft.netmdpi.com This approach helps to identify the key domains responsible for biological activity and can lead to the design of new peptides with enhanced properties.

Fragment Synthesis involves creating shorter segments of the parent peptide. For the esculentin (B142307) family, fragments such as Esc(1-21) and Esc(1-18), which represent the N-terminal portions of Esculentin-1a (B1576700) and -1b, have been synthesized using SPPS. mdpi.comnih.gov Studies on these fragments help to pinpoint the minimal sequence required for antimicrobial action, as the N-terminal region of Esculentin-1a is known to be critical for its activity. pensoft.net

Hybrid Peptide Design is a rational approach where sequences from two or more distinct parent peptides are combined to create a novel molecule. pensoft.netunits.it For example, a hybrid peptide named BKR1 was designed by combining structural elements from Esculentin-1a and melittin, another potent antimicrobial peptide. pensoft.net The goal of such a design is often to merge the beneficial attributes of the parent molecules, such as high potency and a broad spectrum of activity, into a single, optimized peptide. pensoft.netunits.it

Table 3: Examples of Esculentin-1 Derivatives and Design Strategy

Peptide DerivativeParent PeptideDesign StrategyPurposeReference
Esc(1-21) Esculentin-1aFragment SynthesisIsolate the active N-terminal domain to study its antimicrobial properties. mdpi.comnih.gov
Esc(1-18) Esculentin-1bFragment SynthesisIsolate the active N-terminal domain of a different esculentin variant. mdpi.comnih.gov
BKR1 Esculentin-1a & MelittinHybrid DesignCombine sequences from two potent peptides to create a novel peptide with potentially enhanced activity. pensoft.net
Linear Esculentin-1 Esculentin-1Analog GenerationSynthesize a version without the disulfide bridge to investigate the role of cyclization in biological activity. nih.gov

Peptide Purification and Quality Control Methodologies

Following synthesis, the crude peptide product is a mixture containing the desired peptide along with various impurities, such as truncated or deletion sequences. Rigorous purification and quality control are therefore essential to obtain a pure, well-characterized product. polypeptide.com

Peptide Purification: The most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govpolypeptide.com This technique separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column containing a nonpolar stationary phase, and components are eluted with a gradient of an organic solvent, such as acetonitrile, mixed with water. researchgate.net Impurities are washed away, allowing for the isolation of the pure peptide. Other methods, such as solid-phase extraction (SPE) and ion-exchange chromatography, can also be employed. google.comnih.gov

Quality Control: A suite of analytical techniques is used to verify the purity, identity, and composition of the final peptide product. bachem.com

Purity Assessment: Analytical RP-HPLC is the standard for determining peptide purity. The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks detected by UV absorbance, typically at a wavelength of 210–220 nm. bachem.com For pharmaceutical-grade peptides, a purity of over 97% is often required. polypeptide.com

Identity Confirmation: Mass Spectrometry (MS) is used to confirm that the synthesized peptide has the correct molecular weight. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) provide precise mass measurements that verify the peptide's identity. nih.govpensoft.net

Compositional Analysis: Amino Acid Analysis can be performed to confirm that the peptide contains the correct ratio of constituent amino acids. nih.gov This involves hydrolyzing the peptide into individual amino acids and quantifying them.

Quantification of Counter-ions and Water: Other tests may include quantifying residual substances from the synthesis process. For example, the water content is often determined by Karl Fischer titration, and the amount of counter-ions like TFA (from the cleavage step) can be measured using ion chromatography. bachem.com

Table 4: Common Quality Control Methodologies for Synthetic Peptides

MethodologyPurposePrincipleReference
Analytical RP-HPLC Determines the purity of the peptide sample.Separates the peptide from impurities based on hydrophobicity. Purity is assessed by the relative area of the UV absorbance peak. polypeptide.combachem.com
Mass Spectrometry (MS) Confirms the identity and molecular weight of the peptide.Measures the mass-to-charge ratio of ionized peptide molecules. Common techniques include MALDI-TOF and ESI-MS. nih.govpensoft.net
Amino Acid Analysis Verifies the amino acid composition of the peptide.The peptide is hydrolyzed, and the constituent amino acids are separated and quantified. nih.gov
Karl Fischer Titration Measures the water content of the lyophilized peptide powder.A coulometric or volumetric titration method specific to water. bachem.com
Ion Chromatography Quantifies residual counter-ions from the synthesis and purification process.Separates and quantifies ions (e.g., trifluoroacetate) based on their charge. bachem.com

Preclinical Pharmacological Activities of Esculentin 1 Oa5 and Analogs

Antibacterial Activity Spectrum and Potency

The esculentin (B142307) family of peptides exhibits a broad spectrum of bactericidal activity, targeting both Gram-negative and Gram-positive bacteria.

Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

Derivatives of Esculentin-1a (B1576700) have shown potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov For instance, the peptide derivative Esc(1-21) demonstrated strong inhibitory effects on both E. coli K12 and the pathogenic strain E. coli O157:H7, with Minimum Inhibitory Concentrations (MICs) of 2 µM and 4 µM, respectively. nih.gov Another derivative, Esc(1-18), was less potent, with MICs of 16 µM and 32 µM against the same strains. nih.gov

In the context of P. aeruginosa, a major opportunistic pathogen, especially in cystic fibrosis patients, Esculentin-1a derived peptides have shown significant promise. nih.govfrontiersin.org Esc(1-21) and its diastereomer, Esc(1-21)-1c, were found to be effective against both free-living and biofilm forms of P. aeruginosa. nih.gov The in vitro anti-Pseudomonal activity of esculentin-1a(1-21)NH2 revealed MIC values between 2 and 16 μM against various reference and clinical isolates of P. aeruginosa. nih.gov

Table 1: In Vitro Activity of Esculentin-1 (B1576701) Analogs Against Gram-Negative Bacteria

Peptide Bacterial Strain MIC (µM) MBC (µM)
Esc(1-21) E. coli K12 2 4
Esc(1-21) E. coli O157:H7 EDL933 4 8
Esc(1-18) E. coli K12 16 32
Esc(1-18) E. coli O157:H7 EDL933 32 64
Esculentin-1a(1-21)NH2 P. aeruginosa (reference & clinical isolates) 2-16 Not Reported

MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration. Data sourced from multiple studies. nih.govnih.gov

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

The antimicrobial spectrum of esculentin-derived peptides also includes Gram-positive bacteria. Studies have shown that these peptides are active against strains such as Staphylococcus aureus and Enterococcus faecalis. frontiersin.org While detailed studies focusing solely on Esculentin-1-OA5 against these specific Gram-positive bacteria are less common in the provided search results, the broader family of esculentin peptides, including Esc(1-21), has demonstrated activity against Gram-positive bacteria like Streptococcus agalactiae. nih.gov The general understanding is that these peptides act by disrupting the bacterial cell membrane, a mechanism that is effective against both Gram-positive and Gram-negative bacteria. imrpress.com

Efficacy Against Multidrug-Resistant Strains

A critical aspect of the preclinical evaluation of new antimicrobial agents is their effectiveness against multidrug-resistant (MDR) bacteria. Esculentin-1a derived peptides have shown potential in combating these challenging pathogens. nih.gov The emergence of MDR strains, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates novel therapeutic strategies. mdpi.com Frog skin-derived antimicrobial peptides (AMPs), including esculentins, are considered promising candidates due to their potent and broad-spectrum activity. imrpress.com The peptide Esculentin-1a(1-21)NH2 has demonstrated efficacy against drug-resistant clinical isolates of P. aeruginosa. nih.gov

Performance in Physiologically Relevant Media (e.g., human tears, high ionic strength environments)

The effectiveness of an antimicrobial peptide in a clinical setting can be influenced by the local physiological environment. For ocular applications, the activity of Esculentin-1a(1-21)NH2 was tested in the presence of human basal tears and high salt concentrations. The peptide fully retained its rapid bactericidal activity against P. aeruginosa in 70% (v/v) human basal tears and in a solution with 150 mM sodium chloride. nih.gov This stability and retained efficacy in a physiologically relevant medium are crucial for its potential development as a topical therapeutic for eye infections.

Antifungal and Antiprotozoal Activities

In addition to their antibacterial properties, esculentin peptides have demonstrated a broader antimicrobial spectrum that includes antifungal and antiprotozoal activities. frontiersin.org For instance, Esc(1-21) has been reported to be active against the yeast Candida albicans. nih.gov The ability of these peptides to target a wide range of microorganisms is attributed to their membrane-disrupting mechanism of action. imrpress.com

Anti-Biofilm Efficacy in Preclinical Models

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. nih.gov Esculentin-1a derivatives have shown promising anti-biofilm capabilities. At sub-inhibitory concentrations, both Esc(1-21) and Esc(1-18) were found to prevent the formation of biofilms by E. coli O157:H7. nih.gov Notably, these peptides were more potent at inhibiting biofilm formation than at inhibiting the growth of planktonic (free-living) bacteria. nih.gov Furthermore, Esc(1-21) was observed to be a more potent inhibitor of biofilm formation than Esc(1-18). nih.gov The anti-biofilm activity of these peptides suggests their potential as therapeutic agents for infections associated with biofilms.

Wound Healing and Tissue Regeneration Effects of Esculentin-1a and Its Analogs

The process of wound healing is a complex and highly regulated series of biological events aimed at restoring the integrity of damaged tissue. Key phases of this process include inflammation, cell proliferation, and tissue remodeling. Certain bioactive peptides, such as Esculentin-1a and its derivatives, have demonstrated significant potential in modulating these phases, thereby accelerating tissue repair. The following sections detail the preclinical pharmacological activities of these peptides in wound healing and tissue regeneration.

Promotion of Epithelial Cell Migration and Re-epithelialization

A critical step in the closure of a wound is re-epithelialization, where epithelial cells migrate and proliferate to cover the denuded area. Esculentin-1a-derived peptides have been shown to actively promote this process.

Studies on bronchial epithelial cells have revealed that esculentin peptides can advance the healing of a pseudo-wound in cell monolayers. nih.gov This effect is mediated, at least in part, through the activation of the epidermal growth factor receptor (EGFR). nih.govnih.gov The EGFR signaling pathway is known to be crucial for the repair of damaged airway epithelium. nih.gov Furthermore, the pro-migratory activity of these peptides on bronchial cells is maintained even in the presence of high concentrations of lipopolysaccharide (LPS), a component of bacterial cell walls that can otherwise impede wound repair. nih.gov

The mechanism underlying this enhanced cell migration also involves the modulation of other important biomolecules. Esculentin peptides have been found to promote the secretion of interleukin-8 (IL-8) and the production of matrix metalloproteinase-9 (MMP-9) by bronchial epithelial cells. nih.gov IL-8 is known to be involved in the initial stages of airway surface regeneration by inducing the chemotaxis of epidermal cells. nih.gov MMP-9, an endopeptidase, plays a role in extracellular matrix remodeling, which is essential for cell migration and re-epithelialization. nih.gov Inhibition of MMP-9 was shown to significantly slow down the re-epithelialization of wounded cell layers that were treated with esculentin peptides. nih.gov

Derivatives such as Esculentin-1a(1-21)NH2 have been observed to stimulate the migration of human keratinocytes across a wide range of concentrations, proving more efficient in this regard than the human cathelicidin (B612621) LL-37. vulcanchem.com This activity is linked to the activation of the STAT3 protein signaling pathway. vulcanchem.com

Table 1: Effects of Esculentin-1a Analogs on Epithelial Cell Migration

Cell Type Peptide Observed Effect Key Mediators
Bronchial Epithelial Cells Esculentin-1a derived peptides Accelerated pseudo-wound closure EGFR, IL-8, MMP-9

Stimulation of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is fundamental for wound healing as it supplies necessary oxygen and nutrients to the regenerating tissue. A delay in angiogenesis can lead to chronic wounds. nih.gov The analog Esculentin-1a(1-21)NH2 has been identified as a potent stimulator of angiogenesis. nih.gov

In vivo studies using a full-thickness excision model in mice have demonstrated that Esculentin-1a(1-21)NH2 significantly accelerates wound closure by increasing angiogenesis. nih.gov This was evidenced by the elevated expression of key angiogenic markers: platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA). nih.gov

The pro-angiogenic activity of Esculentin-1a(1-21)NH2 has been further elucidated through in vitro assays using human umbilical vein vascular endothelial cells (HUVECs). nih.gov The peptide was found to significantly promote the migration and proliferation of these cells. nih.gov Mechanistically, these effects are mediated through the activation of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.gov The PI3K/AKT pathway is a well-established regulator of cell survival, proliferation, and migration. The pro-angiogenic effects of Esculentin-1a(1-21)NH2 were diminished when the PI3K pathway was inhibited, confirming its crucial role. nih.gov Furthermore, the peptide upregulated the expression of CD31 at both the mRNA and protein levels in HUVECs. nih.gov

Table 2: Pro-angiogenic Activity of Esculentin-1a(1-21)NH2

Assay Type Cell/Model Key Findings Signaling Pathway
In vivo Full-thickness excision model in mice Accelerated wound healing, increased expression of CD31 and PCNA -

Influence on Collagen Deposition and Tissue Remodeling

The final phase of wound healing involves the deposition of collagen and remodeling of the newly formed tissue to restore its strength and function. Esculentin-1a(1-21)NH2 has been shown to positively influence this stage. nih.gov

In the aforementioned mouse model of wound healing, treatment with Esculentin-1a(1-21)NH2 resulted in a significant increase in collagen deposition within the wound site. nih.gov This is a crucial aspect of tissue repair as collagen provides the structural framework for the new tissue. A delay in collagen deposition can impair the healing process. nih.gov The enhanced collagen synthesis contributes to the accelerated wound closure observed with peptide treatment. nih.gov

Other Investigated Biological Activities

Beyond its direct effects on tissue regeneration, the biological activity of esculentin peptides also encompasses modulatory effects on the inflammatory response, which is intrinsically linked to the wound healing process.

Esculentin-1a-derived peptides have demonstrated the ability to counteract the inhibitory effects of Pseudomonas aeruginosa infection on the migration of bronchial epithelial cells. nih.gov This is achieved by enhancing the secretion of IL-8 from these cells. nih.gov This suggests a mechanism by which these peptides can help restore the normal healing process in the context of a bacterial infection, which often involves high concentrations of LPS that can otherwise hinder cell migration. nih.govnih.gov By promoting IL-8, the peptides facilitate the recruitment of immune and epithelial cells to the site of injury, thereby supporting both infection clearance and tissue repair. nih.gov

Structure Activity Relationships Sar and Peptide Engineering for Enhanced Functionality

Influence of Amino Acid Sequence Variations on Biological Activity

The specific sequence of amino acids in esculentin (B142307) peptides is critical for their antimicrobial action. The arrangement of cationic and hydrophobic residues determines the peptide's ability to interact with and disrupt microbial membranes.

Detailed Research Findings: The primary structure of esculentin family members, typically around 46 amino acids long, confers both a net positive charge and amphipathic character. nih.govimrpress.com The cationic nature, arising from an abundance of positively charged residues like lysine (B10760008) (Lys) and arginine (Arg), facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell walls and membranes. vulcanchem.com Following this initial binding, the hydrophobic amino acids drive the insertion of the peptide into the lipid bilayer, a crucial step for membrane perturbation. vulcanchem.com

Variations in the amino acid sequence, even minor ones, can significantly alter this balance and, consequently, the peptide's efficacy. For instance, the addition of three amino acids (K-G-NH2) to the C-terminus of the truncated peptide Esc(1-18) to create Esc(1-21) was shown to enhance its antimicrobial potency, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov This enhancement is attributed to the increased positive charge, which strengthens the peptide's interaction with the negatively charged bacterial membrane. nih.gov Computational studies on other peptides have shown that substituting nonpolar residues with charged or polar ones can improve protein solubility, a factor that can influence bioavailability and activity. fortunejournals.com

Peptide Derivative Sequence Variation Impact on Bioactivity
Esc(1-18) Truncated form of Esculentin-1a (B1576700)Possesses antimicrobial activity but lower than the full-length peptide. nih.gov
Esc(1-21) Addition of Lys, Gly, and C-terminal amidation to Esc(1-18)Increased positive charge and higher antimicrobial potency, especially against Gram-negative bacteria. nih.gov

Role of Secondary Structures (e.g., α-helical content, amphipathicity) in Bioactivity

Many antimicrobial peptides, including those in the esculentin family, are unstructured in aqueous solution but adopt a defined secondary structure, most commonly an α-helix, upon interacting with a membrane environment. nih.govvulcanchem.com This structural transition is a cornerstone of their mechanism of action.

Detailed Research Findings: The α-helical conformation is crucial because it organizes the peptide's amino acid residues into distinct polar and nonpolar faces, creating an amphipathic structure. vulcanchem.com This amphipathicity allows the peptide to interact simultaneously with the hydrophobic lipid core and the polar head groups of the membrane phospholipids. nih.govvulcanchem.com The formation of an amphipathic α-helix is a common feature for many frog skin AMPs and is considered a prerequisite for their lytic activity. imrpress.com Studies on Esc(1-18) confirmed that it adopts an α-helical structure in lipid vesicles that mimic the anionic nature of microbial membranes. nih.gov This structure is directly linked to its ability to cause rapid bacterial death by forming transient breaks in the membrane. nih.gov The reduction of α-helical content, as seen in some diastereomers, often correlates with changes in biological activity. rcsb.org

Impact of D-amino Acid Substitutions on Stability and Activity

A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases. One effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomers.

Detailed Research Findings: Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids, thus enhancing the peptide's stability and prolonging its half-life. nih.govnih.gov Research on an esculentin-1a derivative, Esc(1-21), and its diastereomer, Esc(1-21)-1c (containing D-Leu¹⁴ and D-Ser¹⁷), has provided valuable insights. The diastereomer was found to be significantly more resistant to degradation by both bacterial and human elastases, which are prevalent in environments like the lungs of cystic fibrosis patients. nih.gov

Peptide Modification Effect on Stability Effect on Activity
Esc(1-21) All L-amino acidsSusceptible to degradation by elastases. nih.govPotent bactericidal activity against planktonic P. aeruginosa. rcsb.org
Esc(1-21)-1c D-Leu¹⁴ and D-Ser¹⁷ substitutionsSignificantly more resistant to elastase degradation. nih.govWeaker activity against planktonic bacteria but more effective against biofilms and internalized bacteria. rcsb.orgnih.gov Reduced α-helical content. rcsb.org

Effects of Peptide Length and Truncations on Efficacy

The length of an antimicrobial peptide is a critical factor influencing its efficacy, toxicity, and cost of synthesis. imrpress.com Peptide engineering often involves creating truncated versions to identify the minimal sequence required for activity.

Detailed Research Findings: Frog skin AMPs vary in size, from as few as 8 to as many as 46 residues. imrpress.com Truncation studies on the esculentin family have shown that it is possible to significantly shorten the peptide while retaining substantial antimicrobial activity. A derivative of esculentin-1a, Esc(1-18), which is a truncated version of the native 46-amino acid peptide, was found to have comparable antimicrobial activity to the full-length peptide but with lower hemolytic (toxic to red blood cells) capacity. nih.gov This indicates that the core antimicrobial domain resides within this N-terminal region. However, further modifications, such as the extension from 18 to 21 residues in Esc(1-21), demonstrated that even small changes in length can fine-tune activity, often by increasing the net positive charge. nih.gov General studies on other AMPs have also shown that truncated peptides can be designed to retain antimicrobial activity, often with the added benefit of lower toxicity compared to the parent peptide. nih.gov

Importance of Disulfide Bridges and Cyclic Conformations

Many native peptides, including the full-length Esculentin-1 (B1576701), contain disulfide bridges that create cyclic structures. nih.govnih.gov Cyclization is a key strategy to stabilize a peptide's conformation, which can enhance metabolic stability, potency, and selectivity. ucl.ac.uk

Detailed Research Findings: Native Esculentin-1 contains a C-terminal disulfide bridge, forming a hepta-membered ring. nih.govnih.gov This covalent bond restricts the conformational freedom of the peptide, pre-organizing it for receptor binding or membrane interaction. A study comparing a cyclic, disulfide-bridged analogue of esculentin-1 with its linear counterpart (lacking the bridge) revealed significant differences in their kinetics of bacterial killing. nih.gov While both forms retained biological activity, the cyclic peptide was faster at killing bacteria, particularly Gram-negative strains. nih.gov This suggests that the cyclic conformation imposed by the disulfide bridge enhances the efficiency of the antimicrobial process. While disulfide bonds are crucial for the structure and activity of many peptides, their susceptibility to reduction in vivo can be a limitation, prompting research into more stable bridging modalities like thioether or methylene (B1212753) thioacetal bridges. ucl.ac.ukdiva-portal.org

Peptide Form Structural Feature Effect on Bacterial Killing
Cyclic Esculentin-1 Analogue Contains disulfide bridgeFaster rate of killing, especially against Gram-negative bacteria. nih.gov
Linear Esculentin-1 Analogue Lacks disulfide bridgeSlower rate of killing compared to the cyclic form. nih.gov

Computational Approaches in Peptide Design and SAR Prediction

Modern peptide engineering heavily relies on computational tools to predict the effects of sequence modifications and to guide the design of novel peptides with desired properties. These approaches can significantly accelerate the development process by pre-screening candidates before costly and time-consuming synthesis and testing.

Detailed Research Findings: Computational methods are used to model peptide structures and predict their properties. For instance, tools can predict the impact of point mutations on a protein's stability and function. fortunejournals.com Algorithms can analyze amino acid sequences to estimate properties like amphipathicity, helical wheel projections, and net charge, which are all crucial for the function of AMPs like Esculentin-1-OA5.

More advanced frameworks, such as Scoring-Assisted Generative Exploration for Proteins (SAGE-Prot), integrate generative models with evaluation tools to perform multi-objective optimization. arxiv.org Such systems can iteratively generate new peptide sequences through simulated mutations (substitutions, insertions, deletions) and crossovers, and then score them based on predicted properties like binding affinity, stability, and solubility. arxiv.org For a peptide like this compound, these computational approaches could be used to explore vast sequence spaces to identify modifications that might enhance its activity against specific pathogens, increase its stability, or reduce its cytotoxicity, thereby accelerating the design of next-generation antimicrobial agents. arxiv.orgresearchgate.net

Analytical Methodologies for Characterization and Quantification of Esculentin 1 Oa5

Chromatographic Techniques (e.g., HPLC, RP-HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are fundamental in assessing the purity of synthesized or isolated Esculentin-1-OA5. These techniques separate the peptide from impurities based on its physicochemical properties.

In a typical RP-HPLC analysis, the peptide is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A mobile phase with increasing hydrophobicity is then used to elute the components. The purity of the peptide is determined by the presence of a single, sharp peak in the chromatogram. For instance, in the analysis of related esculentin (B142307) peptides, RP-HPLC was performed on a C18 analytical column using a gradient of a polar solvent (like water with 0.1% trifluoroacetic acid) and a less polar solvent (like methanol). nih.gov The retention time of the main peak serves as an identifier, and the peak area corresponds to its quantity. The quantification of compounds like oleanolic acid complexed with cyclodextrins has been successfully achieved using HPLC with a DAD detector set at a specific wavelength, demonstrating the versatility of this method for quantifying organic molecules. nih.gov

Table 1: Representative HPLC Parameters for Peptide Analysis

ParameterValue/Condition
Column C18 analytical column
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Methanol or Acetonitrile with 0.1% TFA
Gradient Linear gradient of increasing Mobile Phase B
Detection UV absorbance at 210-280 nm
Flow Rate Typically 1 mL/min

Mass Spectrometry (e.g., MALDI TOF MS) for Molecular Mass Verification

Mass spectrometry (MS) is an indispensable tool for verifying the molecular mass of this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a commonly employed technique for large biomolecules like peptides. In this method, the peptide is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, and its mass-to-charge ratio is determined by the time it takes to travel through a flight tube.

This technique has been used to confirm the molecular mass of esculentin-derived peptides. nih.gov For example, the calculated molecular mass of a related peptide, Esc(1-21)-1c, was confirmed by the presence of a main peak at 2,185 Da in the mass spectrum. nih.gov The precision of MALDI-TOF MS allows for the detection of even minor modifications or degradations of the peptide. nih.govmdpi.com The choice of matrix material is crucial for successful analysis and can vary depending on the analyte. tcichemicals.comnist.gov

Spectroscopic Methods for Structural Elucidation (e.g., CD, NMR)

Understanding the three-dimensional structure of this compound is critical for deciphering its mechanism of action. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of the peptide (e.g., α-helix, β-sheet content). The technique measures the differential absorption of left and right circularly polarized light. Anuran skin antimicrobial peptides, including esculentins, typically exhibit a random coil structure in aqueous solutions and adopt an amphipathic α-helical conformation in membrane-mimicking environments. nih.gov This conformational change is believed to be key to their antimicrobial activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed, atom-level view of the peptide's three-dimensional structure in solution. hyphadiscovery.comwestmont.eduresearchgate.net Through various NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), the spatial proximity of different atoms within the molecule can be determined, allowing for the reconstruction of its 3D fold. hyphadiscovery.com For instance, the solution structure of Esculentin-1c in a trifluoroethanol/water mixture was determined by NMR, revealing three α-helices with amphipathic characteristics. nih.gov This detailed structural information is vital for understanding how the peptide interacts with bacterial membranes. nih.gov

Microscopic Techniques for Morphological and Cellular Interaction Studies (e.g., SEM, Confocal Microscopy)

Visualizing the effects of this compound on microbial cells and its interactions with host cells requires high-resolution microscopic techniques.

Scanning Electron Microscopy (SEM) is used to observe the morphological changes induced by the peptide on the surface of bacteria. Studies on related esculentin peptides have used SEM to show that bacteria grown in the presence of the peptide exhibit altered surface morphology and are embedded in a dense matrix, indicative of biofilm formation. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for studying the localization and interaction of fluorescently labeled peptides with cells in three dimensions. mdpi.comoxinst.comnikon.comresearchgate.networktribe.com This technique allows for the visualization of peptide uptake, its distribution within the cell, and its effect on cellular structures with high resolution and sensitivity. mdpi.comoxinst.com It is particularly useful for live-cell imaging to observe dynamic cellular processes. oxinst.com

Gene Expression and Transcriptional Analysis Related to Peptide Action

To understand the molecular mechanisms underlying the biological activity of this compound, it is essential to analyze its effects on gene expression in target cells. bio-rad.comknime.com This involves studying how the peptide alters the transcription of specific genes. iss.it

Techniques such as Real-Time Polymerase Chain Reaction (RT-PCR) and RNA sequencing (RNA-Seq) are employed to quantify changes in messenger RNA (mRNA) levels of specific genes in response to peptide treatment. iss.itnih.gov For example, studies on a related peptide, Esc(1-21)-1c, have shown its ability to decrease the expression of virulence genes and those involved in efflux pumps in Pseudomonas aeruginosa. nih.gov This type of analysis can reveal the signaling pathways and cellular processes affected by the peptide. iss.itnih.govnih.govplos.org

Quantitative Assays for Biological Activities (e.g., MIC, MBC, wound-healing assays, angiogenesis assays)

Quantifying the biological effects of this compound is crucial for evaluating its therapeutic potential. A variety of in vitro and in vivo assays are used for this purpose.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are standard methods to determine the antimicrobial potency of a peptide. openmicrobiologyjournal.commdpi.comnih.govresearchgate.net The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov For example, a derivative of esculentin, Esc(1-21), showed a strong inhibitory effect on E. coli strains with low MIC values. nih.gov

Table 2: Representative MIC and MBC Values for Esculentin-Derived Peptides against E. coli

PeptideStrainMIC (µM)MBC (µM)
Esc(1-21)E. coli K1224
Esc(1-21)E. coli O157:H7 EDL93348
Esc(1-18)E. coli K121632
Esc(1-18)E. coli O157:H7 EDL9333264
Data derived from studies on esculentin derivatives. nih.gov

Wound-Healing Assays: The "scratch assay" is a common in vitro method to assess the effect of a compound on cell migration, a key process in wound healing. wimasis.comresearchgate.netscielo.brnih.govsartorius.com A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the peptide. Studies on an esculentin-derived peptide have demonstrated its ability to promote the migration of lung cells, suggesting a role in tissue repair. nih.gov

Angiogenesis Assays: Angiogenesis, the formation of new blood vessels, is critical for wound healing. nih.gov The pro-angiogenic potential of this compound can be evaluated using various in vitro and in vivo assays. researchgate.netthermofisher.com In vitro assays can involve co-culturing endothelial cells and fibroblasts and quantifying the formation of tube-like structures. researchgate.net A derivative of esculentin-1a (B1576700) has been shown to stimulate angiogenesis by promoting the proliferation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov This effect was linked to the activation of the PI3K/AKT signaling pathway. nih.gov

Challenges and Future Directions in Esculentin 1 Oa5 Research

Optimization of Production and Purification Methods

The efficient and scalable production of Esculentin-1-OA5 is a primary challenge. As a peptide, its synthesis can be complex and costly. Future research should focus on optimizing production methods to improve yield and reduce expenses. This could involve exploring both solid-phase peptide synthesis and recombinant expression systems.

Purification is another critical step that requires refinement. Techniques such as high-performance liquid chromatography (HPLC) are currently used, but developing more streamlined and cost-effective purification protocols is essential for large-scale production. mdpi.com The goal is to achieve high purity of this compound, free from contaminants that could affect its activity or cause adverse effects.

Table 1: Current and Potential Production & Purification Methods for this compound

Method TypeTechniqueAdvantagesChallenges
Production Solid-Phase Peptide Synthesis (SPPS)High purity, well-established.Expensive reagents, can be time-consuming for long peptides.
Recombinant DNA TechnologyPotentially lower cost for large-scale production.Complex process, potential for inclusion bodies, requires optimization for each peptide.
Purification High-Performance Liquid Chromatography (HPLC)High resolution and purity.Can be expensive, may not be ideal for very large quantities.
Lyophilization (Freeze Drying)Stabilizes the peptide for storage.Requires specialized equipment. mdpi.com

Elucidation of Detailed Molecular Targets and Signaling Pathways

A comprehensive understanding of how this compound exerts its biological effects at the molecular level is crucial. While its membrane-disrupting activity is a known mechanism for antimicrobial action, the specific intracellular targets and signaling pathways it modulates are not fully understood. imrpress.com

Future investigations should aim to identify the precise molecular receptors and downstream signaling cascades affected by this compound. For instance, studies on the related peptide, Esculentin-1a(1-21)NH2, have shown its involvement in the PI3K/AKT pathway to promote angiogenesis and wound healing. nih.gov Similar in-depth studies are needed for this compound to uncover its full mechanistic profile. Research indicates that related compounds can influence pathways such as the NF-κB and MAPK pathways, which are involved in inflammation. nih.govresearchgate.net

Development of Novel Delivery Systems for Enhanced Efficacy

The inherent limitations of peptides, such as poor stability and bioavailability, necessitate the development of advanced delivery systems. mdpi.com Encapsulation within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has shown promise for protecting peptides from degradation and enabling controlled release. mdpi.com

Researchers have explored various nanocarriers for other antimicrobial peptides, including liposomes, micelles, and dendrimers, to improve their therapeutic index. mdpi.com For this compound, future work should focus on designing and testing novel delivery vehicles that can enhance its stability, target it to specific sites of action, and minimize potential off-target effects. For example, PLGA nanoparticles have been used to deliver derivatives of esculentin-1a (B1576700), improving their ability to inhibit bacterial growth. mdpi.commdpi.com

Further Exploration of Broader Therapeutic Applications (excluding clinical trials)

The known antimicrobial properties of this compound are just the beginning. Preclinical research should continue to explore its potential in a wider range of therapeutic areas. Given the diverse biological activities of other frog skin-derived peptides, it is plausible that this compound possesses other beneficial properties. imrpress.com

For example, its potential as an anti-inflammatory, or wound-healing agent warrants further investigation in preclinical models. nih.govnih.gov The ability of related peptides to modulate immune responses and promote tissue repair suggests that this compound could have applications beyond simply killing microbes. nih.gov

Strategies for Overcoming Potential Limitations in Preclinical Development (e.g., proteolytic stability, if mechanistic)

A significant hurdle in the preclinical development of peptide-based therapeutics is their susceptibility to degradation by proteases. imrpress.com This can severely limit their in vivo efficacy. Strategies to enhance the proteolytic stability of this compound are therefore of paramount importance.

One approach is the chemical modification of the peptide structure, such as the incorporation of non-natural D-amino acids. A diastereomer of a related esculentin (B142307) peptide, Esc(1-21)-1c, which contains D-amino acids, has been shown to be more resistant to proteolytic degradation. rcsb.orgnih.gov Other strategies include cyclization of the peptide or conjugation with polymers like polyethylene (B3416737) glycol (PEGylation). These modifications can shield the peptide from proteases and extend its half-life in the body.

Conclusion

Summary of Key Research Findings on Esculentin-1-OA5

This compound is a member of the esculentin-1 (B1576701) family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. mdpi.comimrpress.com Research has primarily focused on its potent and broad-spectrum antimicrobial properties. Like other AMPs, its activity is attributed to its cationic and amphipathic nature, allowing it to interact with and disrupt the negatively charged cell membranes of microorganisms. vulcanchem.com This mechanism of directly targeting the microbial membrane is considered a significant advantage over many conventional antibiotics, as it presents a higher barrier to the development of resistance. vulcanchem.com

Derivatives of the esculentin-1 family, such as Esculentin-1a(1-21)NH2, have demonstrated strong bactericidal activity against a range of pathogens, including Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, as well as some Gram-positive bacteria and fungi. frontiersin.orgnih.govmedchemexpress.com Studies on these related peptides have shown they can effectively kill both planktonic (free-living) and biofilm forms of bacteria. nih.govnih.gov The mechanism of action involves permeabilizing and destroying the plasma membrane, and potentially inactivating intracellular targets. imrpress.com Furthermore, research on esculentin (B142307) derivatives has indicated they can influence bacterial stress responses, such as inducing the production of reactive oxygen species and causing osmotic imbalance. mdpi.com

Significance of this compound in Antimicrobial and Regenerative Medicine Research

The rise of multidrug-resistant bacteria poses a significant global health threat, making the development of new antimicrobial agents a critical area of research. This compound and its related peptides are considered promising candidates for a new generation of antibiotics. imrpress.com Their ability to target the fundamental structure of the microbial membrane makes them less susceptible to the resistance mechanisms that have rendered many conventional antibiotics ineffective. vulcanchem.com The potent activity of esculentin derivatives against resilient pathogens like P. aeruginosa, a major cause of opportunistic infections, further underscores their therapeutic potential. frontiersin.orgnih.gov

In the realm of regenerative medicine, which aims to replace or regenerate human cells, tissues, or organs to restore normal function, the properties of peptides like this compound are also of interest. aabb.org While direct research on this compound in tissue regeneration is limited, studies on related peptides have shown promising results. For instance, Esculentin-1a(1-21)NH2 has been found to promote the migration of human keratinocytes, a key process in wound healing, through the epidermal growth factor receptor (EGFR) signaling pathway. imrpress.com This suggests a dual role for these peptides: not only can they combat infection in a wound, but they may also actively stimulate the cellular processes necessary for tissue repair. nih.gov This multifunctional capability is a significant advantage for potential therapeutic applications in wound care and other areas of regenerative medicine. aabb.org

Future Research Trajectories for the this compound Compound

Future research on this compound is likely to follow several key trajectories. A primary focus will be on optimizing its biological properties to enhance its therapeutic potential. This includes strategies like amino acid substitutions to improve stability and efficacy, and conjugation to nanoparticles for targeted delivery. nih.gov The development of diastereomers, such as Esc(1-21)-1c, has already shown that modifications can lead to reduced cytotoxicity and increased stability against enzymatic degradation, making them more suitable for clinical applications. nih.govrcsb.org

Further investigation into the precise mechanisms of action of this compound and its derivatives is also crucial. A deeper understanding of how these peptides interact with bacterial membranes and influence cellular pathways will inform the rational design of more potent and specific antimicrobial agents. researchgate.net This includes exploring their effects on bacterial gene expression related to biofilm formation and stress responses. mdpi.comnih.gov

Finally, expanding the scope of research into the regenerative capabilities of this compound is a promising avenue. Building on the findings that related peptides can promote cell migration, future studies could explore its potential in various models of tissue repair and regeneration. imrpress.comnih.goved.ac.uk This could involve investigating its effects on different cell types and its interaction with various growth factor signaling pathways. The dual antimicrobial and regenerative properties of these peptides make them exciting candidates for the development of novel therapies that can both clear infections and promote healing. nih.gov

Q & A

Q. How can multi-omics integration advance understanding of this compound’s host-microbe interactions?

  • Methodological Answer : Combine metatranscriptomics (microbial community shifts) with host proteomics (tissue repair markers) in infected wound models. Use network analysis (Cytoscape) to identify hub proteins and pathways .

Guidance for Scholarly Communication

  • Reproducibility : Share raw datasets, code, and instrument settings via repositories like Zenodo or Figshare .
  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus, excluding non-academic sources (e.g., ) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.